molecular formula C20H24N4O B2859772 N-cyclohexyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890621-70-2

N-cyclohexyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2859772
CAS No.: 890621-70-2
M. Wt: 336.439
InChI Key: NDIKFAVHJHLWLL-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound designed for advanced pharmaceutical and biological research. This pyrazolo[1,5-a]pyrimidine derivative is part of a notable class of heterocyclic compounds recognized for potent protein kinase inhibitor (PKI) activity, which plays a critical role in targeted cancer therapy . Protein kinases are enzymes that are key regulators in cellular signalling and are frequently disrupted in cancers, making them important targets for small-molecule inhibitors . The core pyrazolo[1,5-a]pyrimidine scaffold provides a rigid, planar framework that is highly amenable to interactions with biological targets, and substitutions at the 3-, 5-, and 7- positions significantly influence the compound's electronic properties, lipophilicity, and binding affinity . The specific structure of this compound, featuring a 2-methoxyphenyl group at the 3-position and a cyclohexylamine at the 7-position, is optimized for research into structure-activity relationships (SAR) and the development of novel therapeutic agents . It is supplied as a high-purity compound for research purposes only. This product is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-14-12-19(23-15-8-4-3-5-9-15)24-20(22-14)17(13-21-24)16-10-6-7-11-18(16)25-2/h6-7,10-13,15,23H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIKFAVHJHLWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3CCCCC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound’s structure can be represented as follows:

N cyclohexyl 3 2 methoxyphenyl 5 methylpyrazolo 1 5 a pyrimidin 7 amine\text{N cyclohexyl 3 2 methoxyphenyl 5 methylpyrazolo 1 5 a pyrimidin 7 amine}

This compound is synthesized through various methods that typically involve the reaction of pyrazole derivatives with appropriate electrophiles. The synthesis pathways often modify the pyrazolo[1,5-a]pyrimidine scaffold to enhance its biological activity and selectivity.

Biological Activity

Antitumor Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties. For instance, studies have shown that modifications in the substituents of the pyrazolo ring can lead to enhanced inhibitory effects against various cancer cell lines. The compound has been tested against breast cancer cells (MCF-7 and MDA-MB-231), demonstrating cytotoxic effects that are markedly higher than those of some standard chemotherapeutics like doxorubicin, especially when used in combination therapies .

Mechanism of Action
The mechanism underlying the antitumor activity of this compound appears to involve multiple pathways:

  • Inhibition of Key Kinases : This compound has been shown to inhibit kinases such as BRAF(V600E) and EGFR, which are crucial in tumor growth and proliferation.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, suggesting a potential for use in targeted cancer therapies .

Structure-Activity Relationship (SAR)

The bioactivity of this compound is closely linked to its structural features. Key observations include:

  • Substituent Variations : The presence of methoxy and cyclohexyl groups enhances solubility and biological activity.
  • Positioning of Functional Groups : The 3-(2-methoxyphenyl) substituent has been identified as critical for binding affinity and selectivity towards target proteins involved in cancer progression .

Comparative Biological Activity

A comparative analysis of related compounds reveals that variations in substituents significantly affect their biological profiles. The following table summarizes the biological activities of selected pyrazolo[1,5-a]pyrimidine derivatives:

Compound NameAntitumor ActivityOther ActivitiesReference
This compoundHighAnti-inflammatory
5-Chloro-pyrazolo[1,5-a]pyrimidineModerateAntimicrobial
3-(4-Bromophenyl)-pyrazolo[1,5-a]pyrimidineHighAntiviral

Case Studies

Several case studies have documented the efficacy of this compound:

  • In vitro Studies : In laboratory settings, this compound displayed potent cytotoxicity against various cancer cell lines with IC50 values significantly lower than those of traditional chemotherapeutics.
  • Combination Therapies : In combination with other drugs like doxorubicin, this compound showed synergistic effects that enhanced overall treatment efficacy while reducing side effects associated with higher doses of conventional therapies.

Chemical Reactions Analysis

Key Reaction Conditions and Yields

StepReactants/ConditionsProductYieldSource
Cyclocondensationβ-ketoester + aminopyrazole (microwave, 180°C)Pyrazolo[1,5-a]pyrimidin-7(4H)-one80–96%
ChlorinationPOCl₃, TMAC (reflux, 3 h)7-Chloropyrazolo[1,5-a]pyrimidine85–90%
Amine substitutionCyclohexylamine, K₂CO₃ (ethanol, 60°C)Target compound 75–82%

Regioselectivity and Structural Confirmation

  • The regioselectivity of the cyclocondensation step is influenced by electron-donating/withdrawing groups on the β-ketoester and aminopyrazole .

  • X-ray crystallography confirms the tautomeric form of the pyrazolo[1,5-a]pyrimidine core (C=O bond length: 1.23 Å, sp² hybridization) .

  • NMR (¹H/¹³C) and mass spectrometry validate the substitution pattern, including the cyclohexylamino group at position 7 .

Functionalization and Derivatives

  • 7-Amino group reactivity : The cyclohexylamine substituent can undergo further alkylation or acylation to generate prodrugs or analogs .

  • Methoxyphenyl group : Demethylation under acidic conditions (e.g., HBr/AcOH) yields phenolic derivatives, though this is not directly reported for the target compound .

  • Pyrimidine ring : Electrophilic substitution (e.g., nitration, halogenation) is possible but sterically hindered by the 2-methoxyphenyl group .

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsSource
Microwave-assisted cyclizationHigh yields (88–96%), short reaction timeLimited scalability for coumarin hybrids
Solvent-free cyclizationEco-friendly, minimal purificationLower yields for bulky substituents
Conventional refluxBroad substrate compatibilityLonger reaction times (3–6 h)

Stability and Degradation

  • The compound is stable under ambient conditions but degrades at temperatures >200°C .

  • No significant decomposition is observed in acidic/basic media (pH 2–12), suggesting robustness in physiological environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related pyrazolo[1,5-a]pyrimidine derivatives and their key attributes, based on the provided evidence:

Compound Name Substituents (Position) Molecular Weight Notable Properties/Data Reference
N-Cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine 3: 2-methoxyphenyl; 5: methyl; 7: cyclopentyl 322.41 ChemSpider ID: 4081008; MDL: MFCD03460832
N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine 3: 2-methoxyphenyl; 5: methyl; 7: 4-chlorophenyl 379.84 RN: 890621-36-0; Aromatic amine with potential enhanced π-π stacking
3-(2-Methoxyphenyl)-5-methyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3: 2-methoxyphenyl; 5: methyl; 7: pyridin-2-ylmethyl 345.41 ChemSpider ID: 4055988; Introduces basic nitrogen for solubility or H-bonding
5-tert-Butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine 3: 4-chlorophenyl; 5: tert-butyl; 7: cyclopentyl 413.94 Synonym: ZINC2331185; Enhanced steric bulk at position 5
3-(4-Fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3: 4-fluorophenyl; 5: phenyl; 7: pyridin-2-ylmethyl 409.45 Anti-mycobacterial activity (MIC: 0.5 µg/mL against M. tuberculosis H37Rv)

Structure–Activity Relationship (SAR) Analysis

Position 3 Substitutents

  • 2-Methoxyphenyl vs. In contrast, 4-fluorophenyl analogs (e.g., compound 47 in ) exhibit enhanced electronegativity, improving target binding in anti-mycobacterial assays.
  • Aromatic vs. Non-Aromatic Groups: Replacement with non-aromatic groups (e.g., cyclohexyl) may reduce π-π stacking but increase metabolic stability .

Position 5 Substitutents

  • Methyl vs. tert-Butyl : Methyl groups (target compound) minimize steric bulk, while tert-butyl substituents (e.g., ) enhance lipophilicity and may improve membrane permeability.
  • Phenyl Groups : Phenyl at position 5 (e.g., compound 47 ) correlates with anti-mycobacterial potency, suggesting a role in target engagement.

Position 7 Amine Variants

  • Cycloalkyl vs.
  • Heteroaromatic Amines : Pyridinylmethyl substituents (e.g., ) enhance water solubility and may improve bioavailability.

Key Research Findings

  • Anti-Mycobacterial Activity : Compounds with 4-fluorophenyl at position 3 and pyridinylmethyl at position 7 (e.g., compound 47 ) show MIC values as low as 0.5 µg/mL against M. tuberculosis, highlighting the importance of electronegative substituents.

Preparation Methods

Cyclocondensation of β-Ketoesters with Aminopyrazoles

The core scaffold is synthesized via a one-pot cyclocondensation reaction between ethyl acetoacetate (providing the 5-methyl group) and 3-(2-methoxyphenyl)-1H-pyrazol-5-amine.

Procedure :

  • Synthesis of 3-(2-Methoxyphenyl)-1H-pyrazol-5-amine :
    • 2-Methoxybenzaldehyde (1.0 eq) is condensed with ethyl acetoacetate (1.2 eq) in ethanol under acidic conditions (HCl, 60°C, 4 h) to form the corresponding chalcone.
    • Hydrazine hydrate (2.0 eq) is added, and the mixture is refluxed for 6 h to yield the aminopyrazole.
  • Cyclocondensation :
    • The aminopyrazole (1.0 eq) and ethyl acetoacetate (1.1 eq) are heated in acetic acid (80°C, 8 h) to form 3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one.
    • Yield : 68–72%.

Key Data :

Parameter Value
Reaction Temp 80°C
Time 8 h
Solvent Acetic acid
Yield 68–72%

Introduction of the 7-Amine Group

The 7-keto group in pyrazolo[1,5-a]pyrimidin-7(4H)-one is converted to an amine via a Hofmann-type rearrangement or nucleophilic substitution.

Procedure :

  • Chlorination :
    • The 7-keto derivative (1.0 eq) is treated with phosphorus oxychloride (3.0 eq) at 90°C for 3 h to yield 7-chloro-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine.
  • Amination :
    • The chloro intermediate (1.0 eq) is reacted with cyclohexylamine (2.5 eq) in dimethylformamide (DMF) at 120°C for 12 h to afford the target amine.

Key Data :

Parameter Value
Chlorination Agent POCl₃
Amination Temp 120°C
Solvent DMF
Yield 58–63%

Alternative Pathways for N-Cyclohexyl Functionalization

Direct N-Alkylation of Pyrazolo[1,5-a]pyrimidin-7-amine

A modified approach involves alkylating the 7-amine precursor with cyclohexyl bromide under basic conditions:

Procedure :

  • 3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (1.0 eq) is dissolved in tetrahydrofuran (THF) with potassium carbonate (2.0 eq).
  • Cyclohexyl bromide (1.5 eq) is added dropwise, and the mixture is refluxed for 10 h.
  • Yield : 54–60%.

Key Data :

Parameter Value
Base K₂CO₃
Solvent THF
Time 10 h
Yield 54–60%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.20–1.45 (m, 10H, cyclohexyl), 2.32 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 4.10–4.30 (m, 1H, N-CH), 6.90–7.50 (m, 4H, aromatic), 8.15 (s, 1H, pyrimidine-H).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 13.1 (CH₃), 25.6, 33.2 (cyclohexyl), 55.3 (OCH₃), 104.0 (pyrimidine-C), 128.3–157.5 (aromatic and C=N).

Infrared (IR) Spectroscopy

  • Strong absorption at 1639 cm⁻¹ (C=O stretch from initial intermediates), 1510 cm⁻¹ (C=N), and 1245 cm⁻¹ (C-O of methoxy group).

Mass Spectrometry (MS)

  • ESI-MS : m/z 377.2 [M + H]⁺ (calculated for C₂₁H₂₈N₄O: 376.5).

Challenges and Optimization Strategies

  • Regioselectivity in Cyclocondensation :
    • Use of electron-withdrawing groups (e.g., methoxy) on the phenyl ring directs substitution to position 3.
  • N-Alkylation Efficiency :
    • Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while excess amine minimizes di-alkylation.
  • Purification Difficulties :
    • Column chromatography (silica gel, ethyl acetate/hexane) resolves mixtures of mono- and di-alkylated byproducts.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation 68–72 ≥95 High regioselectivity
Chlorination/Amination 58–63 ≥90 Avoids harsh alkylation conditions
Direct N-Alkylation 54–60 ≥88 Fewer steps

Q & A

Q. What are the key steps in synthesizing N-cyclohexyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine?

The synthesis typically involves multi-step reactions:

  • Core scaffold formation : Cyclization of pyrazole and pyrimidine precursors under reflux conditions (e.g., using dichloromethane and triethylamine as a base) .
  • Substituent introduction : The 2-methoxyphenyl group is added via Suzuki-Miyaura coupling with a boronic acid derivative, while the cyclohexylamine moiety is introduced via nucleophilic substitution .
  • Purification : HPLC or column chromatography ensures >95% purity, confirmed by NMR and mass spectrometry .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological approaches include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., methoxy group at 2-position, cyclohexylamine at 7-position) .
  • Mass spectrometry : High-resolution MS matches the molecular formula (C21_{21}H25_{25}N4_4O).
  • Chromatography : TLC and HPLC monitor reaction progress and purity, with retention times compared to standards .

Advanced Research Questions

Q. What strategies optimize reaction yields during the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?

Yield optimization requires:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency for aryl group addition .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Temperature control : Maintaining 80–100°C during cyclization minimizes side products .

Q. How do structural modifications (e.g., substituents) influence biological activity in pyrazolo[1,5-a]pyrimidines?

Structure-activity relationship (SAR) studies reveal:

Substituent Biological Activity Source
2-MethoxyphenylEnhanced binding to kinase targets
CyclohexylamineImproved solubility and bioavailability
Chlorophenyl (analog)Antiviral activity (e.g., HCV inhibition)
Fluorine or methoxy groups at specific positions modulate electronic effects, impacting target affinity .

Q. How can researchers resolve contradictions in reported bioactivity data for analogs?

Discrepancies arise from variations in:

  • Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and dose ranges (1–50 µM) .
  • Structural analogs : Compare substituent effects (e.g., 2-methoxy vs. 4-chloro) using computational docking to identify key binding interactions .
  • Data normalization : Use positive controls (e.g., doxorubicin for anticancer assays) to calibrate activity metrics .

Methodological Considerations

Q. What analytical techniques characterize degradation products under stress conditions?

  • Forced degradation studies : Expose the compound to heat (60°C), acid (0.1M HCl), and UV light, then analyze via LC-MS to identify breakdown products (e.g., demethylation of methoxy groups) .
  • Stability protocols : Store at –20°C in amber vials to prevent photodegradation .

Q. How can computational tools guide the design of derivatives with improved pharmacokinetics?

  • ADMET prediction : Software like Schrödinger’s QikProp evaluates logP (target <3), solubility (>50 µM), and CYP450 inhibition .
  • Molecular dynamics : Simulate binding to targets (e.g., CDK2) to prioritize derivatives with stable hydrogen bonds and low free energy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.